N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acid chlorides and a base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include the same basic steps as laboratory synthesis but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Another benzothiazole derivative with similar structural features.
Benzothiazole: The parent compound, which serves as a core structure for many derivatives.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide |
InChI |
InChI=1S/C25H24N2O2S/c1-17-9-14-21-23(16-17)30-25(27-21)19-10-12-20(13-11-19)26-24(28)8-5-15-29-22-7-4-3-6-18(22)2/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,26,28) |
InChI Key |
FBUTYQLALDZJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCOC4=CC=CC=C4C |
Origin of Product |
United States |
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